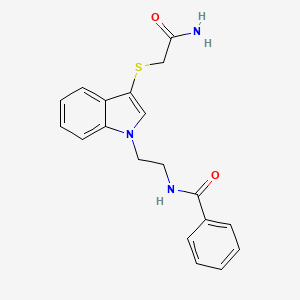

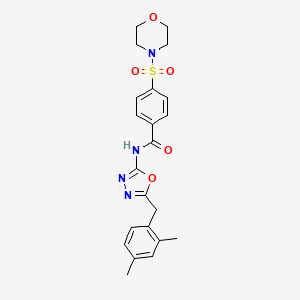

![molecular formula C24H22N2O5 B2852419 2-(3-氧代-3-(4-氧代螺[色满-2,4'-哌啶]-1'-基)丙基)异吲哚啉-1,3-二酮 CAS No. 877811-30-8](/img/structure/B2852419.png)

2-(3-氧代-3-(4-氧代螺[色满-2,4'-哌啶]-1'-基)丙基)异吲哚啉-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(3-Oxo-3-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)propyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives are recognized as an important group of medicinal substances . They are nitrogen analogs of an aldehyde or ketone, in which the carbonyl group is replaced by an imine or azomethine group . These compounds have been synthesized and characterized for their potential biological and pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile with a series of aromatic aldehydes . The formation of the desired products has been corroborated using spectrochemical techniques .Molecular Structure Analysis

The molecular structure of this compound is derived from isoindoline-1,3-dione, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The specific structure of “2-(3-Oxo-3-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)propyl)isoindoline-1,3-dione” would need further analysis for a detailed understanding.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile and a series of aromatic aldehydes . The exact chemical reactions would depend on the specific aromatic aldehydes used in the synthesis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would need further analysis for a detailed understanding. Isoindoline-1,3-dione derivatives are generally neutral and hydrophobic, allowing them to pass through the living membrane in vivo .科学研究应用

高效合成方法

研究重点是开发螺环氧吲哚类似物的有效合成方法,其中包括“2-(3-氧代-3-(4-氧代螺[色满-2,4'-哌啶]-1'-基)丙基)异吲哚啉-1,3-二酮”等化合物。一个例子是针对螺环氧吲哚类似物的大规模合成方法,突出了二阴离子烷基化和环化等关键步骤,在不进行色谱纯化的前提下实现了目标化合物的合成 (Teng、Zhang 和 Mendonça,2006)。

抗菌应用

另一项研究合成了仲胺取代的异吲哚啉-1,3-二酮-4-氨基喹啉,展示了抗分枝杆菌活性。这项研究强调了类似化合物在对抗结核分枝杆菌方面的潜力,某些衍生物显示出效力而没有细胞毒性 (Rani、Viljoen、Johansen、Kremer 和 Kumar,2019)。

分子对接和细胞毒性研究

异吲哚啉-1,3-二酮曼尼希碱基衍生物的合成和分子对接研究揭示了该化合物在分子水平上的相互作用及其细胞毒活性。这项研究有助于理解该化合物类别中生物活性的结构要求 (Devi 等,2021)。

在材料科学中的应用

该化合物的衍生物 2-(2-二苯基膦基乙基)苯并[de]异喹啉-1,3-二酮展示了光致电子转移 (PET) 机制,可用于监测氧化敏感商品对分子氧的累积暴露。这一创新应用展示了该化合物在开发具有特定光学特性的新材料中的作用 (Shritz 等,2015)。

烯胺形成

已经报道了相关结构转化为烯胺,展示了此类化合物在合成有机化学中的化学多功能性和潜在用途。这一过程涉及前所未有的形成反应,说明了该化合物在生成新型化学实体中的重要性 (Svetlik,1992)。

未来方向

The future directions for this compound could involve further studies to investigate its potential biological and pharmacological activities. For instance, additional studies could be conducted to investigate the impact of these derivatives on the survival of blood cancer cells . Furthermore, the compound could be explored for its potential in other therapeutic areas based on its mechanism of action .

属性

IUPAC Name |

2-[3-oxo-3-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)propyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5/c27-19-15-24(31-20-8-4-3-7-18(19)20)10-13-25(14-11-24)21(28)9-12-26-22(29)16-5-1-2-6-17(16)23(26)30/h1-8H,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFWVIKUTDJWSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCN4C(=O)C5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

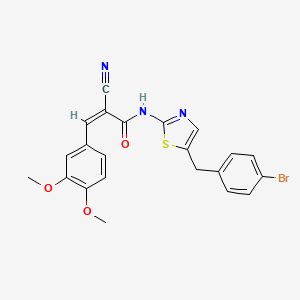

![7-(4-methoxybenzoyl)-5-(3-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2852339.png)

![1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2852345.png)

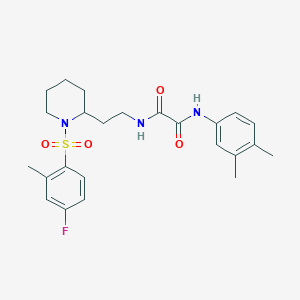

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2852347.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide](/img/structure/B2852351.png)

methanone](/img/structure/B2852354.png)

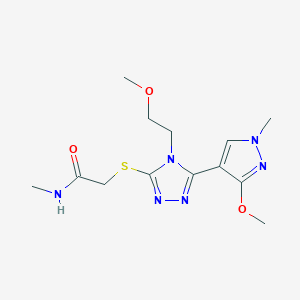

![8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852355.png)